molecular formula C18H27N3O3 B14783427 Benzyl 4-(2-amino-3-methylbutanoyl)-1,4-diazepane-1-carboxylate

Benzyl 4-(2-amino-3-methylbutanoyl)-1,4-diazepane-1-carboxylate

Cat. No.: B14783427
M. Wt: 333.4 g/mol
InChI Key: LSDAKEYOMULXEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 4-(2-amino-3-methylbutanoyl)-1,4-diazepane-1-carboxylate is a complex organic compound that features a diazepane ring, an amino acid derivative, and a benzyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-(2-amino-3-methylbutanoyl)-1,4-diazepane-1-carboxylate typically involves multiple steps, including the formation of the diazepane ring and the introduction of the benzyl ester group. One common method involves the cyclization of a suitable precursor containing the necessary functional groups under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, better control over reaction conditions, and scalability . These systems allow for continuous production, which is beneficial for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-(2-amino-3-methylbutanoyl)-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Benzyl 4-(2-amino-3-methylbutanoyl)-1,4-diazepane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl 4-(2-amino-3-methylbutanoyl)-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The diazepane ring can interact with neurotransmitter receptors, potentially modulating their activity. The amino acid derivative portion of the molecule can participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl 4-(2-amino-3-methylbutanoyl)-1,4-diazepane-1-carboxylate is unique due to its combination of a diazepane ring, an amino acid derivative, and a benzyl ester group.

Properties

Molecular Formula

C18H27N3O3

Molecular Weight

333.4 g/mol

IUPAC Name

benzyl 4-(2-amino-3-methylbutanoyl)-1,4-diazepane-1-carboxylate

InChI

InChI=1S/C18H27N3O3/c1-14(2)16(19)17(22)20-9-6-10-21(12-11-20)18(23)24-13-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13,19H2,1-2H3

InChI Key

LSDAKEYOMULXEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)N1CCCN(CC1)C(=O)OCC2=CC=CC=C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.